molecular formula C18H18N2O3S2 B2582970 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895442-94-1

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide

Cat. No. B2582970
CAS RN: 895442-94-1
M. Wt: 374.47
InChI Key: LJHRMIOPBWEPRT-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The benzothiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Chemical Reactions Analysis

The benzothiazole ring in the molecule is known to undergo various chemical reactions. For instance, it can undergo nucleophilic, oxidation reactions, etc .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, redness, and swelling in the affected area.

Antimicrobial Activity

Thiazole derivatives have been used in the development of antimicrobial drugs . Antimicrobial drugs are used to kill or slow the growth of microbes such as bacteria, viruses, fungi, and parasites.

Antifungal Activity

Thiazole derivatives have been used in the development of antifungal drugs . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have been used in the development of antiviral drugs . Antiviral drugs are used to treat viral infections by inhibiting the development of the virus in the body.

Antitumor Activity

Thiazole derivatives have shown antitumor or cytotoxic drug molecules with lesser side effects . These compounds can inhibit the growth of tumor cells and have potential applications in cancer therapy.

Antibacterial Activity

In a study, N-(thiazol-2-yl)benzenesulfonamides, a group of compounds that include the compound , were found to have emergent antibacterial activity . The compounds were found to be effective against both Gram-negative and Gram-positive bacteria .

Mechanism of Action

While the exact mechanism of action of “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is not clear, benzothiazole derivatives are known to exhibit various biological activities. For instance, some benzothiazole derivatives have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-16(21)19-18-20-17-13(3)8-12(2)9-15(17)24-18/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHRMIOPBWEPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide

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